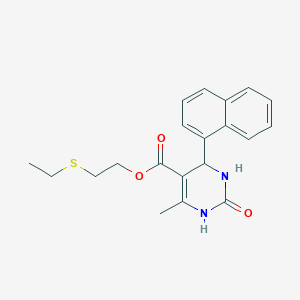
5-(2,4-dimethoxyphenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dimethoxyphenyl)-3-(4-pyridinylmethylene)-2(3H)-furanone, commonly known as DMFP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMFP is a heterocyclic organic compound that belongs to the furanone family. It has a molecular formula of C17H15NO3 and a molecular weight of 281.31 g/mol.
作用机制
The exact mechanism of action of DMFP is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and receptors. DMFP has been shown to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This results in an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various cognitive functions such as memory and learning.
DMFP has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This results in the inhibition of cancer cell growth and the induction of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
DMFP has been shown to exhibit various biochemical and physiological effects. In animal studies, DMFP has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer and Alzheimer's disease. DMFP has also been shown to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
DMFP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. DMFP is also stable under normal laboratory conditions and can be stored for extended periods of time. However, DMFP has some limitations for use in laboratory experiments. It is toxic in high doses and requires careful handling. DMFP is also relatively expensive compared to other compounds.
未来方向
There are several future directions for the study of DMFP. In medicinal chemistry, DMFP could be further explored as a potential therapeutic agent for the treatment of Alzheimer's disease and cancer. In agriculture, DMFP could be investigated for its potential as a plant growth regulator and insecticide. In material science, DMFP could be used as a building block for the synthesis of new polymers and materials with improved properties. Further research is needed to fully understand the mechanism of action of DMFP and its potential applications in various fields.
合成方法
DMFP can be synthesized by a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde and 4-pyridinecarboxaldehyde in the presence of a catalyst. Another method involves the reaction of 2,4-dimethoxyphenol with 4-pyridinecarboxaldehyde in the presence of an acid catalyst. Both methods result in the formation of DMFP with high yield.
科学研究应用
DMFP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DMFP has been shown to exhibit antitumor and anti-inflammatory properties. It has been demonstrated to inhibit the growth of cancer cells and reduce inflammation in animal models. DMFP has also been explored as a potential therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
In agriculture, DMFP has been investigated for its potential as a plant growth regulator. It has been shown to stimulate the growth of certain crops and increase their resistance to environmental stressors such as drought and disease. DMFP has also been explored as a potential insecticide due to its ability to disrupt the reproductive cycle of certain insect species.
In material science, DMFP has been used as a building block for the synthesis of various polymers and materials. It has been incorporated into polymer matrices to improve their mechanical and thermal properties.
属性
IUPAC Name |
(3Z)-5-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethylidene)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-21-14-3-4-15(16(11-14)22-2)17-10-13(18(20)23-17)9-12-5-7-19-8-6-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAPGRJICYQQPO-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=NC=C3)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=NC=C3)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5092533.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5092542.png)
![2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5092554.png)

![1-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5092573.png)
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-1,2-dimethyl-4-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5092576.png)

![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)
![N~1~-[2-(1,3-benzothiazol-2-ylthio)ethyl]-N~2~-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5092589.png)
![1-(4-chlorobenzyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5092591.png)
![3-hydroxy-N-[3-(2-quinoxalinyl)phenyl]-2-naphthamide](/img/structure/B5092623.png)
![4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid](/img/structure/B5092625.png)
![methyl 4-[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5092632.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5092635.png)